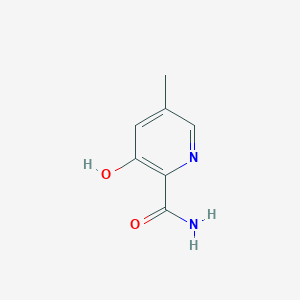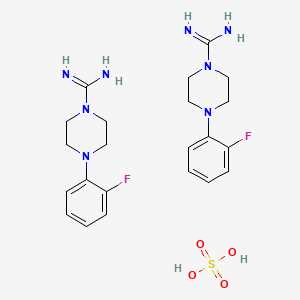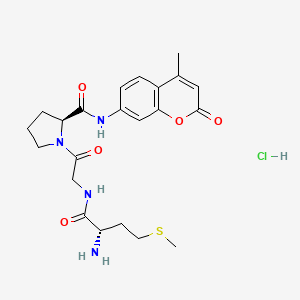
H-Met-Gly-Pro-AMC HCl
描述
This compound mimics the natural substrate of proteases and is widely utilized in medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Gly-Pro-AMC HCl involves the sequential coupling of amino acids and the incorporation of the 7-amino-4-methylcoumarin (AMC) moiety. The process typically starts with the protection of the amino groups, followed by the coupling of methionine, glycine, and proline residues. The final step involves the attachment of the AMC group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
H-Met-Gly-Pro-AMC HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the AMC moiety, which is fluorescent and can be measured.
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under buffered conditions at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Major Products Formed
Hydrolysis: Release of the fluorescent AMC moiety.
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of free thiols from disulfide bonds.
科学研究应用
H-Met-Gly-Pro-AMC HCl is extensively used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study protease activity and specificity.
Biology: In cell-based assays to monitor protease activity in various biological processes.
Medicine: In drug discovery and development to screen for protease inhibitors.
Industry: In environmental monitoring to detect protease activity in various samples
作用机制
H-Met-Gly-Pro-AMC HCl functions as a substrate for proteases. When the peptide bond is hydrolyzed by a protease, the AMC moiety is released, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The compound targets the active site of proteases, where the hydrolysis reaction occurs.
相似化合物的比较
Similar Compounds
Met-Gly-Pro-AMC: Another peptide substrate with a similar structure but lacking the hydrochloride salt form.
H-Met-Gly-Pro-AMC: The non-hydrochloride form of the compound.
Uniqueness
H-Met-Gly-Pro-AMC HCl is unique due to its high solubility and stability in aqueous solutions, making it ideal for enzymatic assays. The presence of the hydrochloride salt enhances its solubility compared to its non-salt counterparts .
属性
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDHIAOHCZLY-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
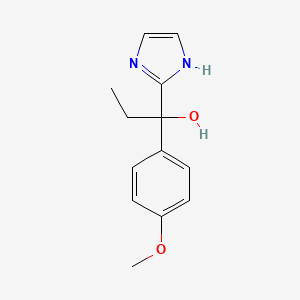
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
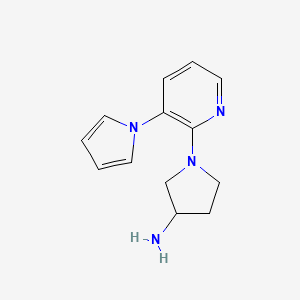
![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)
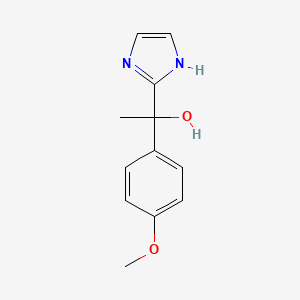
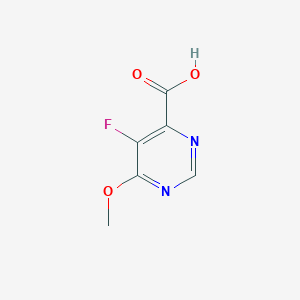
![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)
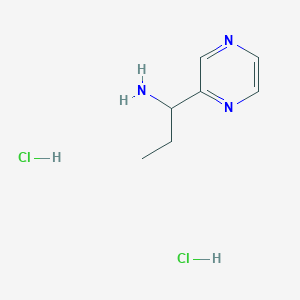
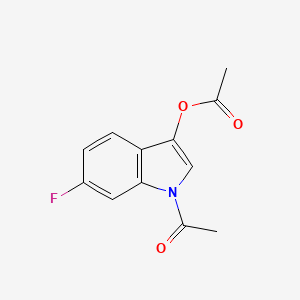
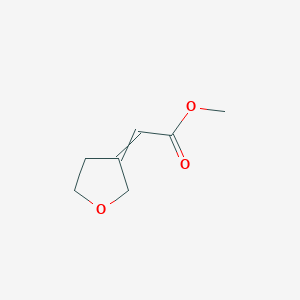
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
